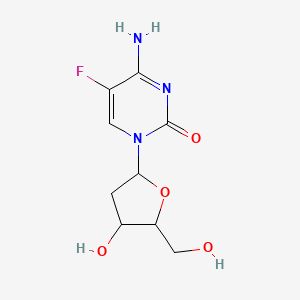

5-Fluoro-2'-deoxycytidine

Übersicht

Beschreibung

5-Fluor-2’-Desoxycytidin (FdCyd) ist ein Fluoropyrimidin-Nukleosid-Inhibitor der DNA-Methylierung. Es ist bekannt für seine Fähigkeit, die DNA-Methyltransferase zu hemmen, ein Enzym, das für die Addition von Methylgruppen an die DNA verantwortlich ist, was zur Gen-Silencing führen kann . FdCyd wird durch Cytidin-Deaminase abgebaut und weist eine bessere wässrige Stabilität im Vergleich zu anderen ähnlichen Verbindungen wie Decitabin oder Azacitidin auf .

Präparationsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Fluor-2’-Desoxycytidin beinhaltet typischerweise die Fluorierung von 2’-Desoxycytidin. Eine gängige Methode beinhaltet die Verwendung von Fluorierungsmitteln wie Diethylaminoschwefeltrifluorid (DAST) oder Deoxo-Fluor. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Fluorierung an der 5-Position des Cytidinrings sicherzustellen .

Industrielle Produktionsmethoden

Die industrielle Produktion von 5-Fluor-2’-Desoxycytidin beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Der Prozess umfasst die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2’-deoxycytidine typically involves the fluorination of 2’-deoxycytidine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure the selective fluorination at the 5-position of the cytidine ring .

Industrial Production Methods

Industrial production of 5-Fluoro-2’-deoxycytidine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Chemischer Reaktionen

Metabolism and Mechanism of Action

The metabolic pathway of FdCyd is crucial for its cytotoxic effects on cancer cells. It is primarily phosphorylated to form active metabolites that inhibit thymidylate synthase.

-

Key Pathways :

-

Pathway A : Involves deoxycytidine kinase and deoxycytidylate deaminase.

-

Pathway B : Involves cytidine deaminase and thymidine kinase.

-

The major mechanism of action is the inhibition of thymidylate synthase (TS), which leads to a depletion of dTTP (deoxythymidine triphosphate) necessary for DNA synthesis. This inhibition can result in cell death due to disrupted nucleotide balance and DNA repair mechanisms .

Table 2: Metabolic Pathways for FdCyd

| Pathway | Enzymes Involved | Outcome |

|---|---|---|

| A | Deoxycytidine kinase, Deoxycytidylate deaminase | Formation of active metabolites |

| B | Cytidine deaminase, Thymidine kinase | Alternative activation route |

Inhibition of Thymidylate Synthase

FdCyd acts as a suicide inhibitor for thymidylate synthase. The mechanism involves the formation of a stable complex between FdUMP (the active form) and TS, leading to irreversible inhibition:

-

Reaction :

This reaction results in reduced levels of dTMP (deoxythymidine monophosphate) and subsequently dTTP, which are critical for DNA replication and repair .

Interaction with Other Compounds

FdCyd's efficacy can be enhanced when combined with other agents such as tetrahydrouridine (THU), which inhibits cytidine deaminase. This combination has shown promising results in clinical trials by increasing the concentration of active metabolites while reducing degradation .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

- Solid Tumors : FdCyd has been investigated in various solid tumors, including breast cancer, non-small cell lung cancer (NSCLC), and urothelial carcinoma. A notable phase 2 study combined FdCyd with tetrahydrouridine (THU) to enhance its efficacy. This combination was well-tolerated and showed promising results in patients with advanced solid tumors, particularly those with tumor suppressor gene methylation .

- Pediatric Brain Tumors : Preclinical studies have demonstrated that FdCyd significantly reduces the proliferation of pediatric brain tumor cell lines at nanomolar concentrations. However, when tested in vivo, the combination of FdCyd and THU did not yield significant tumor responses, indicating the need for further investigation into its clinical applicability .

- Colorectal Cancer : In vitro studies have shown that FdCyd can inhibit the growth of colon cancer cell lines (HCT-116) and induce apoptosis. The compound effectively down-regulates DNMT1 expression while upregulating cell cycle inhibitors, suggesting its potential as a therapeutic agent in colorectal cancer management .

Pharmacodynamics and Pharmacokinetics

The pharmacokinetics of FdCyd have been studied extensively to optimize dosing regimens for clinical use. Key findings include:

- Bioavailability : Intravenous administration allows for higher bioavailability compared to oral routes.

- Dosing Schedule : A regimen involving administration 5 days a week for two weeks has been evaluated, with ongoing assessments of progression-free survival (PFS) and objective response rates (ORR) .

Case Studies

Several case studies have documented the effects of FdCyd in clinical settings:

- Breast Cancer : One patient with refractory breast cancer achieved a partial response lasting 16 months when treated with FdCyd combined with THU .

- Urothelial Carcinoma : Initial responses were promising; however, further studies indicated limited efficacy compared to other treatment modalities .

Comparative Efficacy

A comparative analysis of FdCyd against other nucleoside analogs reveals its unique profile:

| Compound | Mechanism | Efficacy in Solid Tumors | Notable Side Effects |

|---|---|---|---|

| This compound | Thymidylate synthase inhibitor | Moderate | Minimal |

| 5-Azacytidine | DNMT inhibitor | High | Significant |

| 5-Fluorouracil | Thymidylate synthase inhibitor | High | Significant |

Wirkmechanismus

The mechanism of action of 5-Fluoro-2’-deoxycytidine involves its incorporation into DNA, where it inhibits DNA methyltransferase. This inhibition prevents the addition of methyl groups to cytosine residues in DNA, leading to the reactivation of silenced genes. The compound is metabolized by cytidine deaminase to form 5-fluoro-2’-deoxyuridine, which further contributes to its cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

5-Fluor-2’-Desoxycytidin wird häufig mit anderen DNA-Methyltransferase-Inhibitoren verglichen, wie z.B.:

5-Fluoruracil: Ein Thymidylatsynthase-Inhibitor, der aus 5-Fluor-2’-Desoxycytidin metabolisiert wird und in der Krebstherapie weit verbreitet ist.

Die Einzigartigkeit von 5-Fluor-2’-Desoxycytidin liegt in seiner besseren wässrigen Stabilität und seiner doppelten Rolle als DNA-Methyltransferase-Inhibitor und Vorläufer von 5-Fluoruracil, was es zu einer vielseitigen Verbindung sowohl in der Forschung als auch in therapeutischen Anwendungen macht .

Biologische Aktivität

5-Fluoro-2'-deoxycytidine (FdCyd) is a nucleoside analog that has garnered attention for its potential as an antineoplastic agent. It is primarily known for its role in inhibiting DNA methylation and its cytotoxic effects on various cancer cell types. This article delves into the biological activity of FdCyd, exploring its mechanisms of action, pharmacokinetics, and clinical implications.

FdCyd exerts its biological activity through several mechanisms:

- Inhibition of Thymidylate Synthase : FdCyd is metabolized to 5-fluoro-2'-deoxyuridylate, which inhibits thymidylate synthase, a crucial enzyme in DNA synthesis. This inhibition leads to a depletion of deoxythymidine triphosphate (dTTP), resulting in cytotoxicity in rapidly dividing cells .

- DNA Methyltransferase Inhibition : FdCyd has been shown to form covalent bonds with DNA methyltransferases (DNMTs), thereby inhibiting their activity. This action leads to the re-expression of genes that are typically silenced due to hypermethylation, making it a candidate for treating cancers characterized by abnormal methylation patterns .

- Pharmacokinetics and Metabolism : FdCyd is rapidly degraded by cytidine deaminase, which limits its effectiveness. Co-administration with tetrahydrouridine (THU), a cytidine deaminase inhibitor, has been shown to enhance the bioavailability and efficacy of FdCyd by prolonging its half-life in circulation .

In Vitro Studies

FdCyd has demonstrated significant anti-proliferative effects across various cancer cell lines:

- Pediatric Brain Tumors : In vitro studies indicated that FdCyd markedly reduced proliferation in pediatric brain tumor cells at nanomolar concentrations. However, despite promising in vitro results, systemic administration did not yield significant therapeutic responses in vivo .

- Solid Tumors : Preclinical studies have shown efficacy against solid tumors, but clinical responses have been variable. The combination therapy with THU showed partial responses in some patients but overall limited effectiveness due to rapid degradation of FdCyd .

Case Studies

A multicenter phase I study assessed the combination of FdCyd and THU in patients with advanced solid tumors:

- Patient Responses : Among 40 patients evaluated, one exhibited a partial response lasting approximately 15 months, while 20 patients maintained stable disease . These results highlight the potential but also the challenges associated with using FdCyd in clinical settings.

Pharmacokinetic Profiles

Research on the pharmacokinetics of FdCyd indicates:

- Administration Routes : Studies have explored both oral and intravenous routes for administering FdCyd, with findings suggesting that intravenous administration provides better control over plasma levels and reduces rapid degradation by cytidine deaminase .

- Biodistribution : Investigations into the biodistribution of radiolabeled FdCyd have provided insights into its uptake in tumors versus normal tissues, suggesting selective cytotoxicity towards malignancies due to higher levels of dCMP deaminase activity .

Data Summary

| Study Type | Findings | Notes |

|---|---|---|

| In Vitro Proliferation | Significant reduction in cell proliferation at nanomolar concentrations | Effective against pediatric brain tumors but limited in vivo response |

| Clinical Trials | Partial response in 1 out of 40 patients; stable disease in 20 others | Combination therapy with THU showed limited overall effectiveness |

| Pharmacokinetics | Enhanced bioavailability when co-administered with THU | IV administration preferred for better control over plasma levels |

Eigenschaften

IUPAC Name |

4-amino-5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYKCXHJJGMAEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860075 | |

| Record name | 4-Amino-1-(2-deoxypentofuranosyl)-5-fluoropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10356-76-0 | |

| Record name | FCdR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.